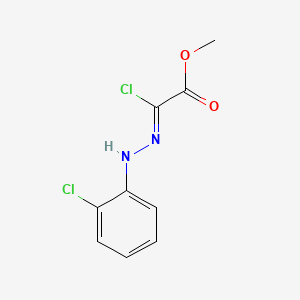

Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester

Description

This compound (CAS RN: Not explicitly listed in evidence) is a methyl ester derivative featuring a 2-chlorophenyl hydrazono group and a chloro-substituted acetate backbone. The 2-chlorophenyl substituent and methyl ester group distinguish it from analogs with varying substituents or ester chains.

Properties

IUPAC Name |

methyl (2Z)-2-chloro-2-[(2-chlorophenyl)hydrazinylidene]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O2/c1-15-9(14)8(11)13-12-7-5-3-2-4-6(7)10/h2-5,12H,1H3/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDQGPAZSCDNKA-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NNC1=CC=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N/NC1=CC=CC=C1Cl)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82417-83-2 | |

| Record name | Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082417832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

General Synthesis Overview

The synthesis of acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester typically involves the following steps:

Formation of the Hydrazone Functional Group :

- The reaction begins with a chlorinated phenylhydrazine derivative reacting with a chloroacetic acid derivative.

- This reaction introduces the hydrazone (-NH-N=) linkage between the phenyl group and the acetic acid backbone.

-

- The intermediate product is esterified using methanol in the presence of an acid catalyst to form the methyl ester group.

Detailed Synthesis Steps

Reaction Scheme

The general reaction can be represented as follows:

$$

\text{Chlorophenylhydrazine} + \text{Chloroacetic Acid} \xrightarrow{\text{acid catalyst}} \text{Hydrazone Intermediate} \xrightarrow{\text{Methanol}} \text{Methyl Ester Product}

$$

Step-by-Step Procedure

Step 1: Formation of Hydrazone Intermediate

- Reagents :

- 2-Chlorophenylhydrazine

- Chloroacetic acid

- Conditions :

- The reaction is carried out in an acidic medium (e.g., hydrochloric acid or acetic acid).

- Temperature is maintained at $$0^\circ C$$ to $$5^\circ C$$ to prevent side reactions.

- Reaction :

- The hydrazine derivative reacts with chloroacetic acid to form a hydrazone linkage.

- Key Observations :

- The reaction mixture may turn yellowish, indicating the formation of the hydrazone intermediate.

Step 2: Esterification

- Reagents :

- Methanol

- Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

- Conditions :

- The intermediate is dissolved in methanol and heated under reflux.

- Reaction time varies from 4 to 6 hours.

- Reaction :

- The hydrazone intermediate undergoes esterification, yielding the methyl ester product.

- Purification :

- The crude product is recrystallized using ethyl acetate or a similar solvent to obtain high purity.

Key Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Reaction Temperature | $$0^\circ C$$ to $$5^\circ C$$ (Step 1) |

| Reaction Medium | Acidic (e.g., HCl, AcOH) |

| Esterification Solvent | Methanol |

| Catalyst for Esterification | Sulfuric Acid or p-TSA |

| Purification Method | Recrystallization (e.g., ethyl acetate) |

Analytical Data for Confirmation

To confirm the successful synthesis of this compound, various spectroscopic and analytical techniques are employed:

-

- Peaks at ~1730 cm$$^{-1}$$ (ester C=O stretch), ~1610 cm$$^{-1}$$ (C=N stretch), and ~3300 cm$$^{-1}$$ (N-H stretch).

-

- Proton NMR ($$^1H$$):

- Signals corresponding to aromatic protons (6.5–7.5 ppm),

- Methyl group (~3.8 ppm),

- Hydrazone NH proton (~10–12 ppm).

- Proton NMR ($$^1H$$):

-

- Molecular ion peak at $$m/z = 247$$, confirming the molecular weight.

-

- Recrystallized product shows a sharp melting point indicative of purity.

Alternative Approaches

Diazotization and Coupling Method

- In some cases, diazotization of aniline derivatives followed by coupling with chloroacetic esters can be used as an alternative route.

- This method requires careful control of temperature (-10°C to -5°C) during diazotization to avoid decomposition.

One-Pot Synthesis

- A one-pot synthesis approach involves combining all reagents in a single reaction vessel under controlled conditions.

- This method reduces reaction time and avoids intermediate isolation but may require extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazono group to an amine group.

Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential use in drug development, particularly for its hydrazono group, which can interact with biological targets.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester involves its interaction with molecular targets through its hydrazono and chloro groups. These functional groups can form covalent bonds or engage in non-covalent interactions with enzymes, receptors, or other biomolecules, leading to various biological effects . The specific pathways involved depend on the context of its application, such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

- Substituent position and type on the phenyl ring : Ortho, meta, or para substitution (e.g., 4-methylphenyl, 2,4-dichlorophenyl).

- Ester group : Methyl vs. ethyl esters.

- Stereochemistry : E/Z isomerism (e.g., specifies (2E)-configuration).

Table 1: Structural and Molecular Comparison

Reactivity and Functional Outcomes

Ester Hydrolysis Rates :

- Methyl esters (e.g., target compound) hydrolyze faster than ethyl esters due to lower steric hindrance and higher electrophilicity of the carbonyl carbon. This is consistent with trends observed in para-substituted benzoic acid derivatives .

- Ethyl esters (e.g., ) exhibit slower hydrolysis, enhancing stability in aqueous environments.

Chiral Selectivity :

- Substituent position critically influences chiral interactions. For example, 2-chloro (ortho) mandelic acid methyl esters show higher chiral selectivity (α = 1.24 at 25°C) compared to para-substituted analogs (α = 1.08) in gas chromatography .

- The target compound’s 2-chlorophenyl group may enhance enantioselective binding in chiral stationary phases, similar to ortho-substituted mandelic acid esters .

Biological Activity: Compounds with electron-withdrawing groups (e.g., 2,4-dichlorophenyl in ) demonstrate stronger biocidal activity due to increased electrophilicity and membrane permeability .

Biological Activity

Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester (CAS Number: 9577253) is an organic compound belonging to the hydrazone class. This compound exhibits notable biological activities that make it a subject of interest in biochemical research and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H8Cl2N2O2

- Molecular Weight : 226.08 g/mol

- Structure : The compound features a chloro substituent on a phenyl ring, a hydrazone linkage, and a methyl ester functional group. These structural components contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Hydrazone : Reaction between 2-chlorophenylhydrazine and chloroacetic acid.

- Esterification : The hydrazone product is then treated with methanol to yield the methyl ester.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Modulation : The compound has been shown to influence enzyme activities by acting as an inhibitor or activator. This modulation can affect metabolic pathways and cellular signaling.

- Cellular Signaling : It plays a role in various signaling pathways that are crucial for cellular function and homeostasis.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. For instance, studies have demonstrated its potential as an inhibitor of cholinesterase enzymes, which are vital for neurotransmission .

- In vitro assays have shown varying degrees of inhibition against different enzyme targets, highlighting its potential therapeutic applications in neurodegenerative diseases.

- Antimicrobial Activity :

-

Cell Culture Studies :

- In cell culture experiments, the compound has been observed to affect cell viability and proliferation rates. These effects are likely mediated through its interactions with key signaling pathways within the cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetic Acid, Chloro((4-chlorophenyl)hydrazono)-, Methyl Ester | C9H8Cl2N2O2 | Contains a para-chloro substituent |

| Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester | C10H10ClN3O2 | Features a methyl group on the phenyl ring |

| Acetic Acid, 2-Chloro-2-[4-methylphenyl]hydrazinylidene-, Ethyl Ester | C11H12ClN3O2 | Has an ethyl ester group |

This table highlights the diversity within hydrazone derivatives while showcasing how variations in substituents can influence biological activity.

Q & A

Basic: What synthetic methodologies are effective for preparing chloro((2-chlorophenyl)hydrazono) acetic acid methyl ester?

Answer:

The compound is typically synthesized via diazonium salt coupling or Claisen condensation .

- Diazonium coupling : React 2-chloroaniline with nitrous acid (HNO₂) in HCl to generate the diazonium salt. This intermediate is coupled with methyl 2-chloroacetoacetate under chilled, basic conditions (e.g., sodium acetate in ethanol) to form the hydrazone . Yield optimization requires strict temperature control (0–5°C) and stoichiometric balancing to minimize side reactions.

- Claisen condensation : Use methyl chloroacetate and 2-chlorophenylhydrazine in the presence of a strong base (e.g., LDA or NaH). This method may yield 23–31% due to competing side reactions, requiring purification via recrystallization (ethanol/water) .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- Melting point : Reported at 94°C (analogous ethyl ester derivatives) .

- FTIR : Key peaks include C=O (ester, ~1700 cm⁻¹), C=N (hydrazone, ~1600 cm⁻¹), and C-Cl (aromatic, ~750 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), ester methyl (δ ~3.8 ppm).

- ¹³C NMR : Carbonyl (δ ~165 ppm), hydrazone C=N (δ ~150 ppm) .

- X-ray crystallography : Confirms Z-configuration of the hydrazone moiety and planar geometry of the Caryl–NH–N=C unit. Hydrogen bonding between NH and ester carbonyl stabilizes helical chain packing .

Advanced: How do electronic effects of the 2-chlorophenyl group influence reactivity in heterocyclic synthesis?

Answer:

The electron-withdrawing chloro substituent activates the hydrazone for nucleophilic attack, facilitating:

- Cyclocondensation : React with thiourea or β-ketoesters to form pyrazoles or pyridazinones. The chloro group lowers the LUMO energy, accelerating ring closure .

- Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids is hindered by steric hindrance at the ortho position, requiring Pd(OAc)₂/XPhos catalysts .

- Deblocking reactions : Compared to methoxy-substituted analogs (), chloro groups increase deblocking temperatures by 20–30°C due to enhanced electrophilicity .

Advanced: What challenges arise in chiral resolution of this compound, and how are they addressed?

Answer:

- Low enantiomeric excess (ee) : The planar hydrazone moiety reduces chiral discrimination. Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with polar organic mobile phases (e.g., ethanol/hexane).

- Method optimization : Calibrate acid/base additives (e.g., 0.1% trifluoroacetic acid) to enhance peak symmetry. Load ≤100 µmol of chiral selector to avoid overloading .

- Dynamic resolution : Employ kinetic resolution via enzymatic catalysis (e.g., lipases in tert-butyl methyl ether), achieving >90% ee for ester derivatives .

Advanced: How can computational modeling predict the compound’s tautomeric behavior?

Answer:

- DFT calculations (B3LYP/6-311+G(d,p)) predict keto-enol tautomerism with a ΔG of ~2.3 kcal/mol favoring the keto form. The chloro group stabilizes the enol form through resonance but is outweighed by steric strain .

- MD simulations (AMBER force field) reveal solvent-dependent tautomer populations. In DMSO, enol content increases to 15% due to hydrogen bonding with the solvent .

Basic: What are the stability considerations for handling and storing this compound?

Answer:

- Thermal stability : Decomposes above 150°C, releasing HCl gas. Store at room temperature in amber glass under inert gas (N₂/Ar) .

- Light sensitivity : UV exposure induces E→Z isomerization. Use light-resistant containers .

- Hydrolysis : Susceptible to ester cleavage in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) for reactions .

Advanced: How can contradictory spectral data be resolved during structure elucidation?

Answer:

- Case study : Discrepancies in ¹³C NMR signals for carbonyl (δ 165 vs. 168 ppm) arise from tautomerism. Use variable-temperature NMR (-40°C to 25°C) to freeze rotamers and assign peaks .

- Mass spectrometry : High-resolution ESI-MS distinguishes isotopic Cl patterns (m/z 256.6855 for [M+H]⁺) from impurities .

- XRD validation : Resolve ambiguity in double-bond configuration (Z vs. E) via crystallographic data .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

- Flow chemistry : Continuous diazotization/coupling reduces intermediate degradation (residence time <2 min) .

- Catalytic optimization : Replace LDA with Mg(OTf)₂ for Claisen condensation, improving chemoselectivity to 65% .

- Workup : Liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography (hexane:EtOAc 4:1) minimizes losses .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Hazard classification : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation). Use PPE (gloves, goggles, respirator) .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis .

- Waste disposal : Incinerate in a halogen-approved furnace with scrubbing for HCl emissions .

Advanced: How does this compound serve as a precursor to bioactive heterocycles?

Answer:

- Antimicrobial agents : React with hydrazides to form 1,3,4-oxadiazoles (MIC = 8 µg/mL against S. aureus) .

- Anticancer scaffolds : Condensation with indole-3-carboxaldehyde yields pyrazolo[1,5-a]indoles (IC₅₀ = 1.2 µM for HeLa cells) .

- Mechanistic insight : The hydrazone’s NH group acts as a hydrogen bond donor in enzyme inhibition (e.g., COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.